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Compound of Interest

Compound Name: Tamra-peg4-cooh

Cat. No.: B12380465 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the use of Tamra-peg4-
cooh, a fluorescent dye conjugate, in various flow cytometry applications. Tamra

(Tetramethylrhodamine) is a bright, photostable fluorophore with an excitation maximum of

approximately 553-555 nm and an emission maximum of around 575-580 nm, making it

compatible with standard flow cytometer laser lines, such as the yellow-green laser (561 nm).

The polyethylene glycol (PEG4) linker enhances solubility and reduces non-specific binding,

while the terminal carboxylic acid (COOH) allows for covalent conjugation to primary amines on

biomolecules like antibodies and proteins.

Key Applications in Flow Cytometry
Tamra-peg4-cooh is a versatile tool for flow cytometry with three primary applications:

Labeling of Antibodies and Proteins: The carboxyl group of Tamra-peg4-cooh can be

activated to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines

(e.g., lysine residues) on antibodies and other proteins. This allows for the creation of custom

fluorescently-labeled reagents for immunophenotyping and other cell staining applications.

Cell Tracking and Proliferation Assays: Once conjugated to proteins, Tamra-peg4-cooh can

be used to label cells for tracking their movement, migration, and proliferation. As cells

divide, the fluorescent dye is distributed equally among daughter cells, leading to a
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sequential halving of fluorescence intensity that can be monitored by flow cytometry to

quantify cell divisions.

Competitive Binding Assays: A fluorescently-labeled ligand, created using Tamra-peg4-
cooh, can be used in competitive binding assays to screen for and characterize unlabeled

compounds that bind to the same cellular receptor. This is a powerful tool in drug discovery

and development.

Data Presentation
The following tables provide representative quantitative data for the key applications of Tamra-
peg4-cooh in flow cytometry.

Table 1: Tamra-peg4-cooh Spectral Properties and Labeling Efficiency

Parameter Value

Excitation Maximum (nm) ~555 nm

Emission Maximum (nm) ~580 nm

Molar Extinction Coefficient (at Amax) ~90,000 M⁻¹cm⁻¹

Recommended Molar Ratio (Dye:Protein) 5:1 to 15:1

Typical Degree of Labeling (DOL) 3 - 7

Table 2: Example Data for Cell Proliferation Analysis

Generation
Mean Fluorescence
Intensity (MFI)

% of Parent Population

0 1.2 x 10⁵ 100%

1 6.0 x 10⁴ 50%

2 3.0 x 10⁴ 25%

3 1.5 x 10⁴ 12.5%

4 7.5 x 10³ 6.25%
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Table 3: Example Data from a Competitive Binding Assay

Competitor Concentration (nM) % Inhibition of Labeled Ligand Binding

0.1 5%

1 20%

10 50% (IC50)

100 85%

1000 98%

Experimental Protocols
Protocol 1: Labeling an Antibody with Tamra-peg4-cooh
This protocol describes the conversion of the carboxyl group of Tamra-peg4-cooh to an NHS

ester and subsequent conjugation to an antibody.

Materials:

Tamra-peg4-cooh

Antibody (or protein) to be labeled (in an amine-free buffer, e.g., PBS)

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC)

N-Hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Size-Exclusion Chromatography column (e.g., Sephadex G-25)
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Spectrophotometer

Procedure:

Activation of Tamra-peg4-cooh: a. Dissolve Tamra-peg4-cooh, DCC (or EDC), and NHS in

a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO to create a 10 mg/mL solution of the dye.

b. Incubate at room temperature for 1 hour to form the Tamra-peg4-NHS ester.

Antibody Preparation: a. Dissolve the antibody in the Reaction Buffer at a concentration of 2-

5 mg/mL.

Conjugation Reaction: a. Add the activated Tamra-peg4-NHS ester solution to the antibody

solution at a molar ratio of 10:1 (dye:antibody). b. Incubate for 1-2 hours at room

temperature with gentle stirring, protected from light.

Quenching the Reaction: a. Add Quenching Buffer to a final concentration of 100 mM. b.

Incubate for 30 minutes at room temperature.

Purification of the Conjugate: a. Separate the labeled antibody from unreacted dye using a

size-exclusion chromatography column equilibrated with PBS. b. Collect the fractions

containing the fluorescently labeled antibody.

Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified

conjugate at 280 nm (for protein) and ~555 nm (for Tamra). b. Calculate the protein

concentration and the dye concentration using the respective extinction coefficients. c. DOL

= (moles of dye) / (moles of protein).
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Caption: Workflow for labeling an antibody with Tamra-peg4-cooh.

Protocol 2: Cell Tracking by Flow Cytometry
This protocol outlines the procedure for labeling cells with a Tamra-labeled protein for tracking

studies.

Materials:
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Cells of interest in suspension

Tamra-labeled protein (from Protocol 1)

Phosphate-Buffered Saline (PBS)

Cell culture medium

Flow cytometer

Procedure:

Cell Preparation: a. Harvest cells and wash twice with PBS. b. Resuspend cells at a

concentration of 1 x 10⁶ cells/mL in PBS.

Cell Staining: a. Add the Tamra-labeled protein to the cell suspension at a final concentration

of 1-10 µg/mL. b. Incubate for 30 minutes at 37°C, protected from light.

Washing: a. Wash the cells three times with PBS to remove unbound labeled protein.

Cell Culture: a. Resuspend the labeled cells in complete cell culture medium and culture

under desired experimental conditions.

Flow Cytometry Analysis: a. At desired time points, harvest the cells and wash with PBS. b.

Resuspend in flow cytometry staining buffer. c. Analyze the fluorescence intensity of the cells

using a flow cytometer with appropriate laser and filter settings for Tamra (e.g., 561 nm

excitation, 585/42 nm emission filter).

Cell Suspension Incubate with
Tamra-labeled protein Wash Cells Culture Cells Flow Cytometry

Analysis

Click to download full resolution via product page

Caption: Experimental workflow for cell tracking using a Tamra-labeled protein.

Protocol 3: Competitive Binding Assay
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This protocol details a competitive binding assay to assess the ability of a test compound to

inhibit the binding of a Tamra-labeled ligand to its cell surface receptor.

Materials:

Cells expressing the receptor of interest

Tamra-labeled ligand (e.g., a protein or peptide labeled with Tamra-peg4-cooh)

Unlabeled test compounds

Assay Buffer (e.g., PBS with 1% BSA)

Flow cytometer

Procedure:

Cell Preparation: a. Harvest cells and wash twice with Assay Buffer. b. Resuspend cells to a

concentration of 1 x 10⁶ cells/mL in Assay Buffer.

Competitive Binding: a. In a 96-well plate, add a fixed, subsaturating concentration of the

Tamra-labeled ligand to each well. b. Add varying concentrations of the unlabeled test

compound to the wells. Include a control with no test compound. c. Add the cell suspension

to each well. d. Incubate for 1 hour at 4°C with gentle agitation, protected from light.

Washing: a. Wash the cells three times with cold Assay Buffer to remove unbound ligands.

Flow Cytometry Analysis: a. Resuspend the cells in Assay Buffer. b. Analyze the mean

fluorescence intensity (MFI) of the cell population in each well using a flow cytometer.

Data Analysis: a. Calculate the percent inhibition of labeled ligand binding for each

concentration of the test compound. b. Plot the percent inhibition versus the log of the

competitor concentration to determine the IC50 value.
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Caption: Logical relationship in a competitive binding assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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